1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfamoylphenyl group and a trifluoromethylphenyl group connected via a thiourea linkage, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-sulfamoylbenzyl chloride with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a plant growth regulator due to its gibberellin-like activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. For instance, in plant biology, it has been shown to interact with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191 . This interaction enhances its binding affinity and promotes gibberellin-like activity, leading to effects such as hypocotyl elongation and seed germination.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity.
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Shows significantly higher promoting activity in plant growth compared to gibberellin A3 (GA3) and other derivatives.
Uniqueness
1-[(4-Sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to its combination of a sulfamoylphenyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-sulfamoylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S2/c16-15(17,18)11-2-1-3-12(8-11)21-14(24)20-9-10-4-6-13(7-5-10)25(19,22)23/h1-8H,9H2,(H2,19,22,23)(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUWORKPFSYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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